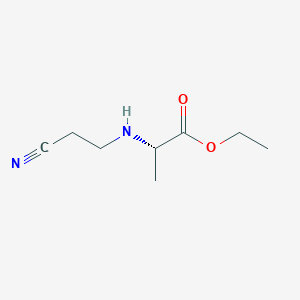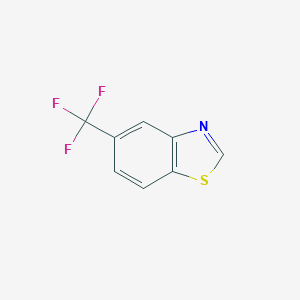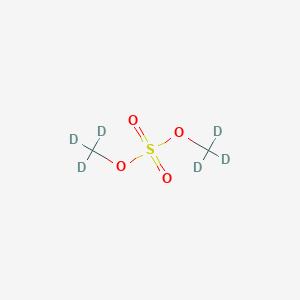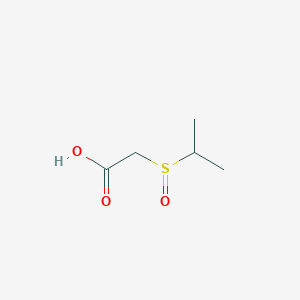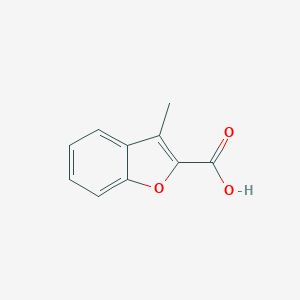
3-Methylbenzofuran-2-carboxylic acid
Vue d'ensemble
Description
3-Methylbenzofuran-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. The 3-methylbenzofuran-2-carboxylic acid is a derivative of benzofuran with a methyl group at the third position and a carboxylic acid group at the second position of the furan ring.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest due to their biological activities. For instance, the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids has been reported to yield potent and subtype-selective PPARalpha agonists, which are important in the treatment of dyslipidemia . Another study describes the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which have shown analgesic activity . These methods often involve cyclization reactions and functional group transformations that could be adapted for the synthesis of 3-methylbenzofuran-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of 3-methylbenzofuran-2-carboxylic acid is characterized by the presence of a furan ring fused to a benzene ring, which is substituted with a methyl group and a carboxylic acid group. The position of these groups influences the chemical reactivity and the potential for further functionalization of the molecule.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a Cu-catalyzed method has been developed for the synthesis of 2-arylbenzofuran-3-carboxylic acids, which involves hydroxylation and oxidative cycloetherification . A metal-free coupling reaction has also been reported for the synthesis of 3-acyloxy-2,3-dihydrobenzofurans . These reactions highlight the reactivity of the benzofuran ring system and suggest potential pathways for the modification of 3-methylbenzofuran-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of a carboxylic acid group, for example, would confer acidity and the potential for salt formation. The methyl group could affect the compound's hydrophobicity and steric interactions. While the specific properties of 3-methylbenzofuran-2-carboxylic acid are not detailed in the provided papers, the studies on related compounds provide insights into the behavior of such molecules [1-10].
Relevant Case Studies
Several of the provided papers discuss the biological activities of benzofuran derivatives, which can serve as case studies for the potential applications of 3-methylbenzofuran-2-carboxylic acid. For instance, the PPARalpha agonistic activity of 2,3-dihydrobenzofuran-2-carboxylic acids and the analgesic properties of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids suggest that 3-methylbenzofuran-2-carboxylic acid could also have significant biological activities worth exploring.
Applications De Recherche Scientifique
Organic Chemistry
3-Methylbenzofuran-2-carboxylic acid is a benzofuran derivative . It undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . It may be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide by reacting with aniline .
Antimicrobial Agents
Benzofuran and its derivatives, including 3-Methylbenzofuran-2-carboxylic acid, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Anticancer Agents
6-Methoxy-2-methylbenzofuran-3-carboxylic acid, a derivative of 3-Methylbenzofuran-2-carboxylic acid, can be used as a potent anticancer agent.
Neurological Disorders
Benzofuran-2-carboxylic acid derivatives are promising pharmaceutical targets for the development of agents for the treatment of neurological disorders (i.e., Parkinson’s disease, Alzheimer’s, multiple sclerosis and ischemia/stroke) .
Preparation of Other Compounds
3-Methylbenzofuran-2-carboxylic acid may be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide by reacting with aniline . This could be useful in various fields, including pharmaceuticals and materials science .
Antimicrobial Agents
3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa . This suggests that 3-Methylbenzofuran-2-carboxylic acid and its derivatives could have potential applications in the development of new antimicrobial agents .
Preparation of Other Compounds
3-Methylbenzofuran-2-carboxylic acid may be used in the preparation of 3-methyl-N-phenylbenzofuran-2-carboxamide by reacting with aniline . This could be useful in various fields, including pharmaceuticals and materials science .
Antimicrobial Agents
3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa . This suggests that 3-Methylbenzofuran-2-carboxylic acid and its derivatives could have potential applications in the development of new antimicrobial agents .
Safety And Hazards
Propriétés
IUPAC Name |
3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZTUCZCQMQFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344939 | |
| Record name | 3-Methylbenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzofuran-2-carboxylic acid | |
CAS RN |
24673-56-1 | |
| Record name | 3-Methylbenzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



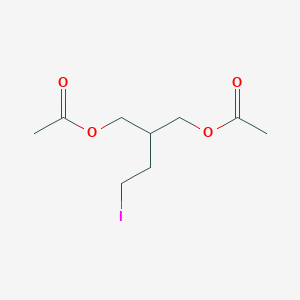
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
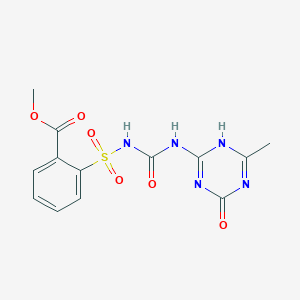

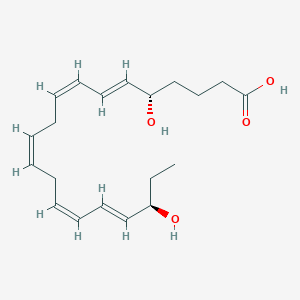
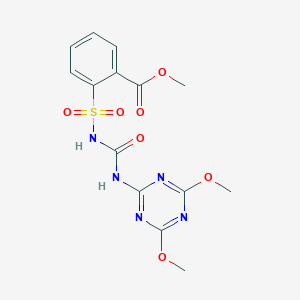
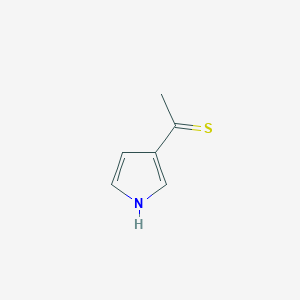
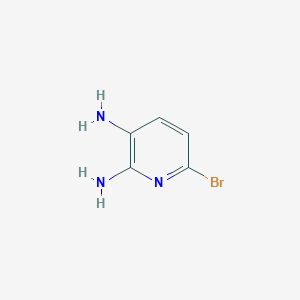
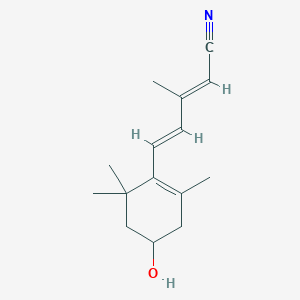
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
